Narcotic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

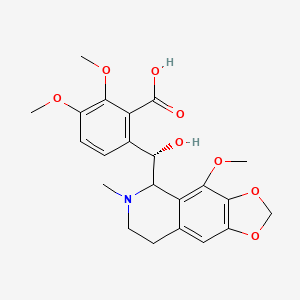

6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO8/c1-23-8-7-11-9-14-20(31-10-30-14)21(29-4)15(11)17(23)18(24)12-5-6-13(27-2)19(28-3)16(12)22(25)26/h5-6,9,17-18,24H,7-8,10H2,1-4H3,(H,25,26)/t17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFNENWSKBLQDJ-ZVAWYAOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)C(=O)O)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2C1[C@H](C4=C(C(=C(C=C4)OC)OC)C(=O)O)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204427 | |

| Record name | Narcotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55836-07-2 | |

| Record name | Narcotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narcotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Narcotic acid" chemical structure and properties

Chemical Identity and Properties

The compound referred to as "Narcotic acid" in a depositor-supplied context is chemically known as 6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid . It is a complex molecule that features a substituted isoquinoline core linked to a dimethoxybenzoic acid moiety.

Chemical Structure

Physicochemical Properties

The following table summarizes the computed physicochemical properties of the molecule.

| Property | Value |

| Molecular Formula | C22H25NO8 |

| Molecular Weight | 431.4 g/mol |

| IUPAC Name | 6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid |

| CAS Number | 55836-07-2 |

| Topological Polar Surface Area | 107 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 6 |

| XLogP3 | -0.4 |

Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of this exact molecule are not available in the peer-reviewed literature. However, the structure suggests that its synthesis would involve the coupling of a substituted isoquinoline derivative with a substituted benzoic acid derivative. General synthetic strategies for these classes of compounds are well-established.

General Synthetic Approach for Substituted Isoquinolines

The synthesis of substituted isoquinolines can be achieved through various methods, including the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides in the presence of a dehydrating agent. Another common method is the Pictet-Spengler reaction, where a β-arylethylamine is condensed with an aldehyde or ketone followed by cyclization.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a molecule like "this compound," based on common organic synthesis strategies.

Potential Biological Activity and Signaling Pathways

There is no specific pharmacological data or information on the signaling pathways for this particular compound. However, its structural components, an isoquinoline alkaloid and a benzoic acid derivative, are present in many biologically active molecules.

Isoquinoline Alkaloids

The isoquinoline core is a prominent feature in a large family of naturally occurring alkaloids with a wide range of biological activities.[3][4] These activities include:

The diverse pharmacological effects of isoquinoline alkaloids stem from their ability to interact with various biological targets, including enzymes and receptors.

Benzoic Acid Derivatives

Benzoic acid and its derivatives are also known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties.[3] They are common structural motifs in many natural products and pharmaceuticals.[3]

Potential Signaling Pathways

Given the known activities of isoquinoline alkaloids, it is plausible that a molecule like "this compound" could interact with signaling pathways involved in inflammation, cell proliferation, and nociception. A conceptual diagram of potential biological activities is presented below.

Conclusion

While the term "this compound" does not correspond to a standard chemical entity, the molecule identified in the PubChem database presents an interesting chemical scaffold. Its structure, combining an isoquinoline alkaloid and a benzoic acid derivative, suggests potential for a range of biological activities. Further research, including chemical synthesis and pharmacological screening, would be necessary to elucidate the actual properties and therapeutic potential of this compound. This guide provides a foundational understanding for researchers interested in exploring this or structurally related molecules.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 4. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will - PMC [pmc.ncbi.nlm.nih.gov]

An Examination of "Narcotic Acid" (CAS Number 55836-07-2): A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the compound identified by the CAS number 55836-07-2, which has been referred to as "Narcotic acid." A comprehensive review of scientific databases and literature reveals that while the CAS number is valid, the name "this compound" is a non-standard synonym. The more formally recognized name for this compound is Noscapinic acid .[1][2][3][4] This document summarizes the currently available information on this compound.

1. Chemical Identity and Properties

The compound associated with CAS number 55836-07-2 is chemically defined as 6-((S)-Hydroxy((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1][5]dioxolo[4,5-g]isoquinolin-5-yl)methyl)-2,3-dimethoxybenzoic Acid.[1][6] It is listed as an impurity of Noscapine, a benzylisoquinoline alkaloid used as a cough suppressant.[6][7]

A summary of its key chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 55836-07-2 | PubChem[5] |

| Molecular Formula | C22H25NO8 | PubChem[5] |

| Molecular Weight | 431.44 g/mol | Pharmaffiliates[2] |

| IUPAC Name | 6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1][5]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid | PubChem[5] |

| Synonyms | This compound, Noscapinic acid, Noscapine Impurity 7 | PubChem[5], Dove Research & Analytics[6] |

2. Review of Available Research and Data

An extensive search of scientific literature reveals a significant scarcity of published research specifically focused on "this compound" or "Noscapinic acid" (CAS 55836-07-2). The available information is primarily limited to its identification as a chemical entity, its relationship to Noscapine, and its availability from various chemical suppliers.[1][2][3][4][6]

There is no readily accessible public data regarding:

-

Biological Activity: Specific assays, in vitro or in vivo studies detailing the pharmacological effects of this compound are not found in the reviewed literature.

-

Signaling Pathways: There are no published studies that elucidate the signaling pathways modulated by this specific molecule.

-

Experimental Protocols: Detailed experimental methodologies for the synthesis, analysis, or biological testing of this compound are not available in the public domain.

-

Quantitative Data: No significant quantitative data such as IC50 values, binding affinities, or pharmacokinetic parameters have been published.

The term "this compound" has appeared in historical chemical literature in the context of derivatives of "narcotine" (an older name for noscapine).[8] Additionally, the term has been used colloquially in unrelated contexts, further highlighting its non-specific nature.[9][10]

3. Logical Relationship of Information

The logical flow of the available information indicates that CAS 55836-07-2 is a well-defined chemical substance, known as Noscapinic acid, which is recognized primarily as an impurity related to the pharmaceutical compound Noscapine. The lack of further research data suggests that it has not been a significant subject of pharmacological or biochemical investigation.

References

- 1. omsynth.com [omsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Products by Alphabet - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 5. This compound | C22H25NO8 | CID 6453268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. All Products - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. upload.wikimedia.org [upload.wikimedia.org]

- 9. ufn.ru [ufn.ru]

- 10. shutterstock.com [shutterstock.com]

The Elusive Identity of "Narcotic Acid" in Scientific Literature

A comprehensive investigation into the scientific and historical records for a compound termed "Narcotic acid" reveals that this name does not correspond to a recognized substance within the established pharmacological and chemical lexicon. While the term might be a misnomer, an archaic designation, or a reference to a niche chemical entity, there is no well-documented compound by this name for which an in-depth technical guide can be compiled.

Initial searches for "this compound" in scientific databases yield no significant results for a compound with a history of discovery and research as a narcotic agent. The term "narcotic" itself originates from the Greek word for "stupor" and has historically been associated with opium and its derivatives, which dull the senses and relieve pain. These substances are more formally classified as opioids.

An exploration of chemical databases reveals a single entry in PubChem for a compound named "this compound" with the molecular formula C22H25NO8. The provided IUPAC name is 6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid, and it is assigned the CAS number 55836-07-2. However, a thorough search of scientific literature using these specific identifiers fails to uncover any published research detailing its discovery, synthesis, experimental protocols, or biological effects. The name appears to be a depositor-supplied synonym and is not a term used in peer-reviewed scientific discourse.

Several other possibilities for the user's intended subject were investigated:

-

Narcotine (Noscapine): This alkaloid, first isolated from opium in 1803, was initially named "narcotine".[1] However, it was later discovered to lack the sedative and analgesic properties characteristic of narcotics and is primarily used as a cough suppressant.[1] It is not an acidic compound.

-

Meconic Acid: Found in the opium poppy, meconic acid constitutes about 5% of opium by weight.[2][3] It has been erroneously described as a mild narcotic in the past, but it possesses little to no physiological activity and is primarily used as a chemical marker to identify the presence of opium.[2][3]

-

Colloquial or Archaic Terminology: The term "acid" is a well-known street name for the hallucinogen lysergic acid diethylamide (LSD). However, LSD is a psychedelic and not classified as a narcotic. Additionally, various acidic compounds, such as N-Acetylanthranilic acid and Lysergic acid, are listed as precursors in the illicit manufacture of narcotic drugs, but they are not the final narcotic substances themselves.[4][5]

References

An In-depth Technical Guide to Narcotic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound known as "Narcotic acid." Due to the limited availability of specific experimental data for this molecule, this document also furnishes generalized experimental protocols and potential signaling pathways based on the broader class of isoquinoline alkaloids, to which this compound belongs. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of related compounds.

Introduction

"this compound" is a complex heterocyclic organic molecule. Its chemical structure suggests its classification as an isoquinoline alkaloid, a diverse group of naturally occurring compounds known for a wide range of pharmacological activities. This guide summarizes the known quantitative data for this compound and provides inferred methodologies for its study based on established protocols for structurally similar compounds.

Chemical and Physical Properties

The fundamental molecular and physical properties of this compound are well-defined and are crucial for any experimental design involving this compound.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₈ | PubChem[1] |

| Molecular Weight | 431.4 g/mol | PubChem[1] |

| IUPAC Name | 6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[2][3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid | PubChem[1] |

| CAS Number | 55836-07-2 | PubChem[1] |

| Synonyms | This compound, DTXSID20204427, RefChem:164836, DTXCID20126918 | PubChem[1] |

Potential Synthesis and Experimental Protocols

General Synthetic Approach: Isoquinoline Alkaloids

The synthesis of complex isoquinoline alkaloids often involves the construction of the isoquinoline core followed by the addition and modification of various substituents. Common synthetic strategies include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and various cyclization methods.[4] For a molecule with the complexity of this compound, a convergent synthesis strategy would likely be employed, where the isoquinoline and the dimethoxybenzoic acid moieties are synthesized separately and then coupled.

Experimental Protocol: Extraction and Purification of Isoquinoline Alkaloids from Natural Sources

If this compound were to be isolated from a natural source, a standard alkaloid extraction and purification protocol would be employed.

Objective: To extract and purify isoquinoline alkaloids from a plant matrix.

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Dichloromethane or Chloroform

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol mixtures)

-

Rotary evaporator

-

pH meter

Procedure:

-

Extraction: Macerate the powdered plant material in methanol or ethanol at room temperature for 48-72 hours.[5][6]

-

Acid-Base Extraction:

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Redissolve the crude extract in 1M HCl to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with dichloromethane to remove non-polar impurities.

-

Adjust the pH of the aqueous layer to ~9-10 with 1M NaOH to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids into dichloromethane or chloroform. Repeat the extraction 3-4 times.[7]

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkaloid extract.

-

Purification: Purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., a gradient of increasing methanol in dichloromethane).[7] Monitor the fractions by Thin Layer Chromatography (TLC).

Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of isoquinoline alkaloids.[2][8]

Objective: To analyze the purity and quantify the concentration of an isoquinoline alkaloid.

Instrumentation and Materials:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Reference standard of the analyte

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm (or an optimal wavelength determined by UV scan)

-

Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B. This needs to be optimized for the specific analyte.[2]

-

-

Analysis: Inject the standards and the sample. Identify the peak of interest by comparing the retention time with the standard. Quantify the analyte using the calibration curve.

Experimental Protocol: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for the structural confirmation of newly synthesized or isolated compounds.

Objective: To confirm the chemical structure of an isoquinoline alkaloid.

Procedure:

-

Dissolve a pure sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a suite of NMR spectra:

-

¹H NMR for proton environment analysis.

-

¹³C NMR for carbon skeleton analysis.

-

2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify C-H one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.

-

-

Analyze the spectra to confirm the connectivity and stereochemistry of the molecule.

Potential Signaling Pathways

The biological activity of isoquinoline alkaloids is diverse, with many compounds affecting key cellular signaling pathways.[9][10][11] While the specific targets of this compound are unknown, its structural features suggest potential interactions with pathways commonly modulated by this class of alkaloids.

Many isoquinoline alkaloids have been shown to interact with G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[9][10] These interactions can lead to the modulation of downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and NF-κB pathways.[9] These pathways are critical regulators of fundamental cellular processes including cell proliferation, apoptosis (programmed cell death), and inflammation.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive study of a novel isoquinoline alkaloid like this compound.

Conclusion

"this compound" (C₂₂H₂₅NO₈) is a structurally defined isoquinoline alkaloid with a molecular weight of 431.4 g/mol . While specific biological and experimental data for this compound are not widely published, its chemical class is rich in pharmacologically active members. This guide provides a framework for researchers to approach the study of this compound by leveraging established methodologies for the synthesis, purification, analysis, and biological characterization of isoquinoline alkaloids. Further research is warranted to elucidate the specific properties and potential applications of this molecule.

Disclaimer

The experimental protocols and signaling pathway information provided in this document are based on general knowledge of isoquinoline alkaloids and are intended for informational purposes only. Researchers should adapt and validate these methods for their specific experimental context. The term "this compound" is used as it appears in the PubChem database; however, this name may not reflect its actual biological activity, which remains to be determined.

References

- 1. This compound | C22H25NO8 | CID 6453268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of Narcotic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of "Narcotic acid," a primary hydrolysis product of the non-narcotic opium alkaloid, noscapine. While direct quantitative data for this compound is limited in publicly available literature, this document consolidates information derived from extensive studies on its parent compound, noscapine. The stability and solubility characteristics of noscapine and its degradation products are critical for the formulation, storage, and therapeutic efficacy of related pharmaceutical products. This guide details experimental protocols for assessing these properties and explores the known signaling pathways of noscapine, which may have implications for the biological activity of its metabolites, including this compound.

Physicochemical Properties

This compound, with the chemical name 6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid and molecular formula C22H25NO8, is formed from the hydrolysis of noscapine.[3] The solubility and stability of this compound are intrinsically linked to the degradation kinetics of noscapine.

Solubility

Table 1: Solubility of Noscapine and Related Compounds

| Compound | Solvent | Solubility | Reference |

| Noscapine | Water | Practically insoluble | [4] |

| Noscapine | Acetone | Soluble | [4] |

| Noscapine | Ethanol (96%) | Slightly soluble | [4] |

| Noscapine | Strong Acids | Dissolves | [4] |

| Noscapine Hydrochloride | Water | Freely soluble | [5] |

| Noscapine Hydrochloride | Ethanol (95%) | Soluble | [7] |

| Noscapine Hydrochloride | Acetic Acid (100) | Freely soluble | [7] |

| Noscapine Hydrochloride | Diethyl Ether | Practically insoluble | [7] |

Stability and Degradation

Noscapine is susceptible to degradation under various stress conditions, leading to the formation of several products, including this compound. The primary degradation pathways involve hydrolysis (both acidic and alkaline), oxidation, and photolysis.[8]

Table 2: Stability of Noscapine under Forced Degradation Conditions

| Stress Condition | Observations | Degradation Products | Reference |

| Acid Hydrolysis | Degrades | Cotarnine, Opianic Acid | [8][9] |

| Alkali Hydrolysis | Degrades | Cotarnine, Meconine | [8] |

| Oxidative (H2O2) | Significant degradation (approx. 8.59%) | Papaverine (impurity) | [2] |

| Photodegradation | Degrades | Cotarnine, Meconine, Opianic Acid | [8] |

| Thermal | Generally stable, but can yield various products at high temperatures | Dimethylnornarcotine, Methylnornarcotine, Nornarcotine | [4] |

The hydrolysis of narcotine (noscapine) to this compound is a key degradation pathway.[10] In aqueous acidic solutions, the C-C bond connecting the chiral centers of noscapine can dissociate into cotarnine and opianic acid.[9] Under basic conditions, the phthalide lactone ring is unstable and opens.[9]

Experimental Protocols

Solubility Determination

A standard method for determining the solubility of sparingly soluble compounds like alkaloids is the shake-flask method.[11]

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess amount of the pure compound (e.g., this compound) to a series of flasks containing different solvents or buffer solutions of varying pH.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: Withdraw an aliquot of the supernatant from each flask.

-

Separation: Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Purity Check: The purity of the solvent and the solute must be ensured before the experiment.[11]

-

Temperature Control: The temperature must be adequately controlled throughout the experiment.[11]

Stability-Indicating Method using HPLC

A stability-indicating analytical method is crucial for quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Reverse-phase HPLC (RP-HPLC) is a commonly used technique for this purpose.

Protocol: Forced Degradation Study and HPLC Analysis

-

Stress Sample Preparation:

-

Acid Hydrolysis: Dissolve the compound (e.g., Noscapine HCl) in a suitable concentration of acid (e.g., 1N HCl) and keep at room temperature for a specified time (e.g., 1 hour). Neutralize the solution.[2]

-

Base Hydrolysis: Dissolve the compound in a suitable concentration of base (e.g., 1N NaOH) and keep at room temperature for a specified time. Neutralize the solution.[2]

-

Oxidative Degradation: Treat a solution of the compound with a suitable concentration of an oxidizing agent (e.g., 30% H2O2) at room temperature.[2]

-

Photodegradation: Expose a solution of the compound to a controlled light source (UV and visible light) for a specified duration.

-

Thermal Degradation: Store the solid compound or its solution at an elevated temperature (e.g., 60-80°C).

-

-

Chromatographic Conditions (Example for Noscapine):

-

Column: C18 column (e.g., Waters Sunfire, 250 x 4.6 mm, 5 µm).[2]

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 1-octane sulfonic acid buffer pH 3.0) and an organic solvent (e.g., Acetonitrile).[2][12]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 260 nm).[8][12]

-

Column Temperature: Maintained at a constant temperature (e.g., 45°C).[2][12]

-

-

Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Signaling Pathways

The biological activities of this compound are not well-characterized. However, the signaling pathways modulated by its parent compound, noscapine, are subjects of ongoing research, particularly in the context of its anticancer properties.

Microtubule Interaction

Noscapine is known to bind to tubulin, altering microtubule dynamics.[14][15][16] Unlike some other microtubule-targeting agents, noscapine does not change the total polymer mass of tubulin but increases the time microtubules spend in a paused state.[14][17] This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis in cancer cells.[14][16]

Sigma Receptor Agonism

The antitussive (cough-suppressing) effects of noscapine are primarily mediated through its activity as a sigma receptor agonist.[1] This mechanism is distinct from the µ-opioid receptor agonism that characterizes narcotic analgesics like morphine, which is why noscapine lacks significant analgesic and addictive properties.[1] The sigma-1 receptor, a transmembrane protein in the endoplasmic reticulum, is involved in regulating intracellular Ca2+ signaling and modulating various ion channels.[18][19][20]

NF-κB Signaling Pathway

Noscapine has been shown to suppress the tumor necrosis factor (TNF)-induced NF-κB signaling pathway.[1] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, cell survival, and proliferation. By inhibiting this pathway, noscapine can downregulate anti-apoptotic proteins, contributing to its anticancer effects.[1][17]

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound, primarily through the lens of its parent compound, noscapine. While direct quantitative data for this compound remains elusive, the degradation pathways and stability profile of noscapine provide a solid foundation for researchers and drug development professionals. The detailed experimental protocols for solubility and stability testing offer practical guidance for laboratory studies. Furthermore, the elucidation of noscapine's signaling pathways, including its unique interaction with microtubules and the sigma receptor, opens avenues for further investigation into the potential biological activities of its metabolites, such as this compound. Future research should focus on isolating and characterizing this compound to determine its specific physicochemical properties and pharmacological effects.

References

- 1. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. This compound | C22H25NO8 | CID 6453268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Validated stability-indicating TLC method for the determination of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of drug decomposition. Part XXXII. Kinetics and mechanism of hydrolysis of narcotine and lactonization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. ijcrt.org [ijcrt.org]

- 14. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Taking aim at a dynamic target: Noscapinoids as microtubule-targeted cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 18. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Narcotic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No experimental spectroscopic data for the compound identified as "Narcotic acid" (CAS 55836-07-2) was found in a comprehensive search of publicly available scientific databases. The information presented herein is based on established spectroscopic principles and data for structurally similar compounds. The provided protocols are representative of the methodologies used for the analysis of complex isoquinoline alkaloids.

Introduction

"this compound" is a recognized synonym for the chemical compound 6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid. Its chemical formula is C₂₂H₂₅NO₈, and its CAS number is 55836-07-2. This molecule belongs to the broad class of isoquinoline alkaloids, a diverse group of naturally occurring compounds with a wide range of pharmacological activities. Due to the complex nature of this molecule, a multi-faceted spectroscopic approach is essential for its structural elucidation and characterization. This guide provides an overview of the expected spectroscopic data and the detailed experimental protocols required for such an analysis.

Predicted Spectroscopic Data

While experimental data is not available, the following tables summarize the expected spectroscopic features of this compound based on its functional groups and the known chemical shifts and absorption frequencies of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 6.5 - 8.0 | m | Protons on the benzoic acid and isoquinoline rings. |

| O-CH₃ | 3.8 - 4.0 | s | Methoxyl group protons. |

| N-CH₃ | ~2.5 | s | N-methyl group protons. |

| O-CH₂-O | ~5.9 | s | Methylenedioxy group protons. |

| Aliphatic CH, CH₂ | 2.0 - 4.5 | m | Protons of the dihydroisoquinoline ring system. |

| COOH | 10.0 - 13.0 | br s | Carboxylic acid proton, can be exchangeable with D₂O. |

| OH | Variable | br s | Alcoholic hydroxyl proton, can be exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 180 | |

| Aromatic C | 100 - 160 | |

| O-CH₃ | 55 - 65 | |

| N-CH₃ | ~40 | |

| O-CH₂-O | ~100 | |

| Aliphatic C | 20 - 70 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Very characteristic broad absorption.[3][4][5][6][7] |

| C-H (Aromatic) | 3000 - 3100 | Medium | |

| C-H (Aliphatic) | 2850 - 3000 | Medium | |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Position can be affected by hydrogen bonding. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |

| C-O | 1000 - 1300 | Strong | Includes ether and alcohol C-O stretches. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Ion (M) | m/z 431.16 | For the neutral molecule. |

| [M+H]⁺ | m/z 432.17 | Expected in positive ion mode ESI or CI. |

| [M-H]⁻ | m/z 430.15 | Expected in negative ion mode ESI or CI. |

| Key Fragmentation Pathways | Loss of H₂O, CO₂, CH₃, and cleavage of the isoquinoline ring system. | Fragmentation patterns of isoquinoline alkaloids can be complex and are often initiated by cleavage of the bonds benzylic to the nitrogen atom.[8][9][10][11][12] |

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of complex isoquinoline alkaloids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified alkaloid.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

2D NMR: To aid in the complete assignment of the complex structure, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount and cast a thin film onto a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique.

-

-

Instrumentation and Data Acquisition:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like alkaloids. It can be run in both positive and negative ion modes.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements, which can help in determining the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation patterns, perform MS/MS experiments. In this, the molecular ion (or a protonated/deprotonated version) is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

-

Signaling Pathway Visualization

Isoquinoline alkaloids are known to modulate various cellular signaling pathways. A key pathway implicated in the pharmacological effects of many such compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a crucial role in inflammation and immune responses.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a complex natural product like this compound.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Narcotic Acid: A Technical Guide

A Note on Terminology: The term "narcotic acid" is not a standard chemical classification. This guide focuses on the opium alkaloid Narceine , a compound possessing both narcotic properties and a carboxylic acid functional group, making it the most probable subject of inquiry.

This technical whitepaper provides a comprehensive overview of the methodologies involved in determining the crystal structure of complex organic molecules like Narceine. It is intended for researchers, scientists, and professionals in the field of drug development.

Experimental Protocols: X-Ray Crystallography

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. The process, from sample preparation to final structure validation, is a meticulous workflow.

Crystallization

The initial and often most challenging step is obtaining a high-quality single crystal. For a molecule like Narceine, this would typically involve:

-

Purification: The Narceine sample must be of high purity. Techniques such as recrystallization or chromatography are employed to remove impurities that can inhibit crystal growth.

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which Narceine has moderate solubility.

-

Crystal Growth Methods:

-

Slow Evaporation: A saturated solution of Narceine is left undisturbed, allowing the solvent to evaporate slowly. As the concentration of the solute increases, crystals form.

-

Vapor Diffusion: This technique involves placing a drop of the Narceine solution in a sealed container with a reservoir of a precipitant (a solvent in which Narceine is less soluble). The slow diffusion of the precipitant's vapor into the solution drop gradually reduces the solubility of Narceine, promoting crystallization.

-

Cooling: A saturated solution of Narceine at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of single crystals.

-

X-Ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray beam. A modern single-crystal X-ray diffractometer consists of:

-

X-ray Source: Typically a sealed X-ray tube with a copper or molybdenum target that generates X-rays.

-

Goniometer: A device that holds and rotates the crystal in various orientations.

-

Detector: A sensitive detector, such as a CCD or a CMOS detector, to record the diffraction pattern.

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected. Each image contains a pattern of spots, where the position and intensity of each spot correspond to a specific reflection of the X-ray beam by the crystal lattice.

Data Processing and Structure Solution

The collected diffraction data is then processed to:

-

Determine the Unit Cell and Space Group: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and the crystal's symmetry (the space group).

-

Integrate the Intensities: The intensity of each diffraction spot is measured.

-

Structure Solution: The intensities of the reflections are used to calculate an electron density map of the unit cell. This is the most critical step and is often performed using computational methods such as direct methods or Patterson methods.

-

Structure Refinement: An initial model of the molecule is fitted to the electron density map. The positions of the atoms and their thermal displacement parameters are then refined to obtain the best possible fit between the observed diffraction data and the data calculated from the model.

Structure Validation

The final crystal structure is validated to ensure its quality and accuracy. This involves checking for consistency in bond lengths, bond angles, and other geometric parameters, as well as analyzing the agreement between the observed and calculated diffraction data. The final validated structure is then typically deposited in a crystallographic database.

Visualizing the Workflow

The logical flow of X-ray crystallography can be represented as follows:

Caption: Experimental workflow for X-ray crystallography.

Logical Relationships in Structure Determination

The relationship between the key components of a crystallographic experiment can be visualized as follows:

Caption: Core concepts in X-ray structure determination.

Crystal Structure of Narceine

A comprehensive search of modern crystallographic databases did not yield a publicly available Crystallographic Information File (CIF) for Narceine. A CIF file contains the detailed atomic coordinates, bond lengths, and bond angles necessary for a complete quantitative analysis.

The primary reference for the structural elucidation of Narceine appears to be a 1933 publication by C. R. Addinall and Randolph T. Major in the Journal of the American Chemical Society, titled "The Identity of Narceine with Pseudonarceine, its Dehydration and Structure." Given the era of this publication, the structural determination would have been based on classical chemical methods and early X-ray diffraction techniques, which did not provide the atomic-level detail that is standard today.

Without access to a modern crystal structure determination, it is not possible to provide a detailed quantitative analysis of the bond lengths and angles of Narceine in the crystalline state.

Conclusion

While the term "this compound" is ambiguous, it most likely refers to the opium alkaloid Narceine. The determination of its crystal structure, like that of any complex organic molecule, relies on the robust and well-established techniques of single-crystal X-ray diffraction. This guide has outlined the comprehensive experimental workflow and the logical relationships inherent in this process.

Potential Biological Activities of Narcotic Acid: An In-depth Technical Guide

Disclaimer: This technical guide explores the potential biological activities of "narcotic acid" (PubChem CID: 6453268), a compound classified as an isoquinoline alkaloid. Extensive searches of scientific literature and databases did not yield specific studies on the biological activities of this compound itself. Therefore, this document provides an in-depth overview of the well-documented biological activities of the broader class of isoquinoline alkaloids. The information presented here is intended to serve as a predictive framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound and its derivatives. The activities described for other isoquinoline alkaloids may not be directly transferable to this compound, and further experimental validation is required.

Introduction to this compound and Isoquinoline Alkaloids

This compound, with the IUPAC name 6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid, is a member of the large and structurally diverse family of isoquinoline alkaloids.[3] Isoquinoline alkaloids are naturally occurring compounds found in numerous plant families and have been a rich source of pharmacologically active substances.[4][5] Many of these compounds have been used in traditional medicine for centuries and have been extensively studied for their therapeutic potential.[4] This guide will delve into the major biological activities reported for isoquinoline alkaloids, namely anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, providing a basis for potential future research into this compound.

Potential Anticancer Activity

Isoquinoline alkaloids have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][6][7]

Mechanisms of Action

The anticancer effects of isoquinoline alkaloids are often attributed to their ability to interfere with fundamental cellular processes in cancer cells. Key mechanisms include:

-

Induction of Apoptosis: Many isoquinoline alkaloids trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[4][8]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from dividing and multiplying.[4]

-

Inhibition of Topoisomerases: Some isoquinoline alkaloids act as topoisomerase inhibitors, enzymes crucial for DNA replication and repair in cancer cells.[1]

-

Anti-angiogenesis: Several compounds in this class have been shown to inhibit the formation of new blood vessels that supply nutrients to tumors.

-

Modulation of Signaling Pathways: Isoquinoline alkaloids can interfere with key signaling pathways involved in cancer cell survival and proliferation, such as the Wnt/β-catenin pathway.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected isoquinoline alkaloids against various cancer cell lines.

| Isoquinoline Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Berberine | Human liver cancer (SMMC-7721) | 15.5 | [8] |

| Sanguinarine | Human breast cancer (MCF-7) | 1.2 | [1] |

| Palmatine | Human lung cancer (A549) | 25.3 | [2] |

| Tetrandrine | Human colon cancer (HCT116) | 5.8 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isoquinoline alkaloid (or this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Incubation: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathway Visualization

The following diagram illustrates a simplified overview of how isoquinoline alkaloids can induce apoptosis in cancer cells.

References

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C22H25NO8 | CID 6453268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar [semanticscholar.org]

- 8. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]

- 9. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unraveling "Narcotic Acid": An Inquiry into a Non-Standard Scientific Term

The term "Narcotic acid" is not a recognized standard chemical name within the scientific community, presenting a significant challenge in providing detailed application notes and protocols for its use in cell culture experiments. An extensive search of scientific literature and chemical databases reveals a notable absence of this term in the context of biological research.

Initial investigations into the query for "this compound" led to a single chemical entity in the PubChem database, identified by the CAS number 55836-07-2. This compound is listed with "this compound" as a depositor-supplied synonym and a MeSH (Medical Subject Headings) term. The formal IUPAC name for this substance is 6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid.

Despite the identification of this specific molecule, a subsequent comprehensive search for any research, application notes, or protocols related to its use in cell culture, its biological activity, or its mechanism of action yielded no results. The scientific literature appears to be silent on the in vitro effects of this compound on any cell line.

This lack of available data makes it impossible to fulfill the request for detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams. The core requirements of data presentation, experimental methodologies, and visualizations cannot be met without a foundation of scientific research.

It is possible that "this compound" is an internal proprietary name, a misnomer, or a term used in a very niche, unpublished context. Without further clarification or a reference to a specific publication where this term is used, providing accurate and reliable scientific information is not feasible.

Researchers, scientists, and drug development professionals are advised to exercise extreme caution when encountering non-standard chemical names. It is crucial to verify the identity and published biological effects of any compound through reputable chemical and biological databases before planning or conducting any cell culture experiments.

For progress to be made on this topic, the requestor would need to provide a more standard chemical identifier (e.g., a different common name, a trade name, or a reference to a scientific article) for the compound of interest.

References

- 1. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Effect of Culture Media on Epithelial Differentiation Markers in Breast Cancer Cell Lines MCF7, MDA-MB-436 and SkBr3 | MDPI [mdpi.com]

Application Notes and Protocols: Morphine as a Chromatographic Standard

A Note on "Narcotic Acid": Initial searches for "this compound" as a standard in chromatography did not yield information on its use as a recognized or commercially available certified reference material for this purpose. The term is not commonly found in modern analytical chemistry literature in this context. Therefore, these application notes will focus on Morphine , a primary and widely analyzed narcotic compound, as a representative standard for chromatographic analysis in research, clinical, and forensic settings.

Introduction

Morphine is a potent opiate analgesic and a primary active component of opium. Its accurate and precise quantification in various matrices, including pharmaceutical formulations, biological fluids (plasma, urine, saliva), and seized materials, is crucial for clinical monitoring, forensic toxicology, and quality control in drug development. This document provides detailed protocols for the analysis of morphine using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Morphine

A summary of the key physicochemical properties of morphine is presented in the table below. These properties are fundamental to understanding its chromatographic behavior and selecting appropriate analytical methods.

| Property | Value |

| Chemical Formula | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol |

| pKa | 8.21 (phenolic hydroxyl), 9.85 (tertiary amine) |

| Melting Point | 254-256 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions and certain organic solvents. |

| UV Absorption | λmax at approximately 285 nm and a secondary peak around 226 nm. |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of morphine in pharmaceutical preparations and, with appropriate sample preparation, in biological matrices.

Quantitative Data Summary (HPLC-UV)

| Parameter | Reported Values |

| Linearity Range | 10 - 150 ng/mL in human plasma[1][2] |

| 86 - 124 µg/mL in pharmaceutical injections[3] | |

| Limit of Detection (LOD) | 5.23 ng/mL in human plasma[4] |

| 0.03 µg/mL in biological samples with MIP extraction | |

| Limit of Quantitation (LOQ) | 10 ng/mL in human plasma[1][2][4] |

| 0.08 µg/mL in biological samples with MIP extraction | |

| Recovery | ~83% from human plasma[1][2] |

Experimental Protocol: Morphine in Human Plasma (HPLC-UV)

This protocol is adapted for the analysis of morphine in human plasma samples.[2][4]

a. Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of human plasma in a centrifuge tube, add a known concentration of an appropriate internal standard (e.g., naloxone).

-

Add 0.5 mL of a suitable buffer to adjust the pH to ~9.0.

-

Add 5 mL of an extraction solvent mixture, such as chloroform:isopropanol (9:1, v/v).

-

Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

b. HPLC-UV Conditions:

-

Column: C18 reversed-phase column (e.g., Bondapak C18, 150 mm x 3.9 mm, 10 µm particle size).[4]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 2.5mM sodium 1-dodecanesulfonate in 1% acetic acid), with the organic phase percentage adjusted for optimal separation (e.g., 25% acetonitrile).[5]

-

Flow Rate: 0.8 - 1.0 mL/min.[4]

-

Column Temperature: 25°C.[4]

-

Detection Wavelength: 226 nm or 285 nm.[4]

-

Run Time: Approximately 7-10 minutes.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method, often considered a gold standard in forensic toxicology for the confirmation of morphine in biological samples. Derivatization is typically required to improve the volatility and thermal stability of morphine.

Quantitative Data Summary (GC-MS)

| Parameter | Reported Values (in blood/urine) |

| Linearity Range | 0.5 - 1000 ng/mL[6][7][8] |

| 25 - 2000 ng/mL[9][10] | |

| Limit of Detection (LOD) | 0.1 ng/mL[6][7][8] |

| 2 ng/mL[11] | |

| Limit of Quantitation (LOQ) | 0.5 ng/mL[6][7][8] |

| 10 ng/mL[11] | |

| 25 ng/mL[10][12] | |

| Recovery | 50% - 68%[11] |

| ~98% with solid-phase extraction[6][7] |

Experimental Protocol: Morphine in Urine (GC-MS)

This protocol outlines a common procedure for the analysis of morphine in urine, including hydrolysis to account for morphine glucuronides.[9][12]

a. Sample Preparation (Hydrolysis, Extraction, and Derivatization):

-

To 1 mL of urine, add an internal standard (e.g., morphine-d3).

-

For total morphine, perform enzymatic hydrolysis using β-glucuronidase at approximately 55°C for 3 hours to cleave the glucuronide conjugate.[13]

-

Adjust the pH of the sample to ~9.0-9.5 with a suitable buffer (e.g., sodium bicarbonate or borax buffer).[9][11]

-

Perform liquid-liquid extraction with a non-polar solvent like ethyl acetate or a chloroform/trifluoroethanol mixture.[9][11]

-

Separate the organic layer and evaporate to dryness under nitrogen.

-

Derivatization: Add a derivatizing agent such as a mixture of propionic anhydride and pyridine (5:2 v/v) and heat at 80°C for 3 minutes.[9][10] This converts the hydroxyl groups to more volatile propionyl esters.

-

Evaporate the excess derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

b. GC-MS Conditions:

-

Column: A non-polar capillary column, such as a HP-1MS or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[9]

-

Injection Mode: Splitless.[9]

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1.5 min, then ramp at 25°C/min to 280°C and hold for 15 min.[9]

-

MS Ion Source Temperature: 230°C.[9]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[9]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation ("dilute and shoot") compared to GC-MS, making it ideal for high-throughput bioanalysis.

Quantitative Data Summary (LC-MS/MS)

| Parameter | Reported Values (in plasma/serum) |

| Linearity Range | 0.25 - 1000 ng/mL[14] |

| 1 - 1000 ng/mL[15][16] | |

| 0.5 - 100 ng/mL | |

| Limit of Detection (LOD) | 0.2 ng/mL[15] |

| 10 pg on-column | |

| Limit of Quantitation (LOQ) | 0.25 ng/mL[14] |

| 1 ng/mL[15] | |

| 0.5 ng/mL | |

| Recovery | ≥94%[15] |

| >87%[16] |

Experimental Protocol: Morphine in Plasma (LC-MS/MS)

This protocol details a method using protein precipitation for sample cleanup.[16][17]

a. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 200 µL of methanol or acetonitrile containing the deuterated internal standard (e.g., morphine-d6).[17]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for injection. Dilution with mobile phase may be necessary.

b. LC-MS/MS Conditions:

-

Column: C18 or PFP (Pentafluorophenyl) reversed-phase column (e.g., Kinetex EVO C18, 2.6 µm particle size).[14][16]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).[15][16]

-

Example Gradient: Start at 5% B, ramp to 75% B over 2.5 minutes, hold, and then re-equilibrate.[17]

-

-

Flow Rate: 0.2 - 0.4 mL/min.[15]

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Diagrams and Workflows

Opioid Receptor Signaling Pathway

The following diagram illustrates the classical G-protein dependent signaling pathway activated by morphine binding to the µ-opioid receptor.[21][22]

Caption: G-protein signaling pathway of the µ-opioid receptor.

Experimental Workflow for Morphine Analysis in Plasma

This diagram outlines the key steps for sample preparation and analysis of morphine in a plasma matrix, applicable to both GC-MS and LC-MS/MS with minor variations.

Caption: Sample preparation workflow for morphine analysis.

References

- 1. HPLC-UV determination of morphine in human plasma and its application to the clinical study. | Semantic Scholar [semanticscholar.org]

- 2. HPLC-UV determination of morphine in human plasma and its application to the clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. "HPLC analysis of morphine in tablet mixture glycyrrhizin composite" by S.-G. Chang, C. Wang et al. [jfda-online.com]

- 6. Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period | Clinics [elsevier.es]

- 7. scienceopen.com [scienceopen.com]

- 8. elsevier.es [elsevier.es]

- 9. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of morphine and codeine in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. dshs-koeln.de [dshs-koeln.de]

- 14. researchgate.net [researchgate.net]

- 15. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Application Note: HPLC-MS/MS Analysis of Noroxycodone in Human Plasma

Note on "Narcotic Acid": The term "this compound" does not refer to a standardized chemical compound. This document provides a detailed protocol for the analysis of Noroxycodone , a major acidic metabolite of the narcotic analgesic oxycodone.[1][2][3][4] This application is highly relevant for clinical and forensic toxicology, pharmacokinetic studies, and therapeutic drug monitoring.

Introduction

Noroxycodone is the primary metabolite of oxycodone, formed in the liver mainly by the CYP3A4 enzyme.[1][4] While it is a potent µ-opioid receptor (MOR) agonist, it poorly crosses the blood-brain barrier, resulting in minimal analgesic effect compared to its parent compound.[1] However, monitoring its concentration in biological matrices like plasma is crucial for evaluating oxycodone metabolism, assessing patient compliance, and conducting pharmacokinetic studies.[4][5]

This application note describes a robust and sensitive method for the quantification of noroxycodone in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol includes a detailed Solid-Phase Extraction (SPE) procedure for sample clean-up and provides validated performance characteristics.

Metabolic Pathway of Oxycodone

Oxycodone is metabolized in the liver via two primary pathways: N-demethylation to noroxycodone (catalyzed by CYP3A4) and O-demethylation to the potent analgesic oxymorphone (catalyzed by CYP2D6).[4] Understanding this pathway is essential for interpreting analytical results.

Experimental Protocol

Materials and Instrumentation

-

Instrumentation: Agilent 1100 Series LC/MS system (or equivalent) with a binary pump, wellplate autosampler, and a mass spectrometer (MS) operated in positive electrospray ionization (ESI) mode.[6]

-

Analytical Column: Agilent ZORBAX RRHT StableBond SB-C18, 2.1 mm × 50 mm, 1.8 µm.[6]

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized), Ammonium Acetate, Borate Buffer (pH 8.9).[6]

-

Standards: Noroxycodone certified reference material (e.g., from Cerilliant), and a deuterated internal standard (IS) such as Noroxycodone-d3.[3][7]

-

Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode C8/SCX).[6]

Standard and Sample Preparation

Standard Preparation:

-

Prepare a stock solution of Noroxycodone (1 mg/mL) in methanol.

-

Perform serial dilutions in a 50:50 methanol:water mixture to create working standards for the calibration curve.

-

Prepare a working solution of the internal standard (Noroxycodone-d3) at a suitable concentration (e.g., 5.0 ng/mL).

Sample Preparation (Solid-Phase Extraction): A detailed workflow for extracting noroxycodone from plasma is provided below. This multi-step process ensures the removal of proteins and other interfering substances from the matrix prior to injection.[6][8][9]

Chromatographic and MS Conditions

The following tables summarize the instrumental parameters for the HPLC-MS/MS analysis.[6][7]

Table 1: HPLC Parameters

| Parameter | Value |

|---|---|

| Column | ZORBAX RRHT StableBond SB-C18, 2.1x50 mm, 1.8 µm |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.300 mL/min |

| Injection Volume | 5.0 µL |

| Column Temp. | 30 °C |

| Gradient | Hold 5% B for 2.33 min, ramp to 20% B over 2 min |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Temp. | 280-350 °C |

| Spray Voltage | 3.9 kV |

| MRM Transitions | Noroxycodone: m/z 302 → 284 |

| | Noroxycodone-d3 (IS): m/z 305 → 287 |

Note: Noroxycodone and its isomer oxymorphone may have the same mass transition; chromatographic separation is critical for their individual identification.[5][7]

Results and Method Performance

The described method is validated for selectivity, linearity, accuracy, and precision. The performance characteristics are suitable for clinical and research applications.

Table 3: Method Validation Parameters

| Parameter | Noroxycodone | Reference |

|---|---|---|

| Linearity Range (Plasma) | 0.2 - 250 ng/mL | [5][7] |

| Correlation Coefficient (r²) | > 0.995 | [8] |

| Lower Limit of Quantitation (LLOQ) | 0.2 - 1.0 ng/mL | [6][9][10] |

| Intra- & Inter-day Precision (%CV) | < 15% | [9] |

| Accuracy (% of Target) | 86.7 - 113.3% | [7] |

| Extraction Recovery (Plasma) | ~70-83% |[11][12] |

Conclusion

This application note provides a comprehensive and validated HPLC-MS/MS method for the quantitative analysis of noroxycodone in human plasma. The protocol, featuring a robust solid-phase extraction for sample clean-up and sensitive MS/MS detection, demonstrates excellent linearity, precision, and accuracy. This method is well-suited for researchers, scientists, and drug development professionals requiring reliable measurement of this key oxycodone metabolite.

References

- 1. Noroxycodone - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. caymanchem.com [caymanchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ovid.com [ovid.com]

- 6. agilent.com [agilent.com]

- 7. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of oxycodone, noroxycodone, oxymorphone, and noroxymorphone in human plasma by liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BASi® | Development Of A Fast, Green Lc-ms Method For The Quantification Of Oxycodone, Oxymorphone And Noroxycodone Using Innovative Hplc Column Technology [basinc.com]

- 11. scholars.uky.edu [scholars.uky.edu]

- 12. almacgroup.com [almacgroup.com]

Gas chromatography-mass spectrometry (GC-MS) of "Narcotic acid"

An important clarification regarding the terminology: "Narcotic acid" is not a recognized chemical name. The compound of interest, based on common nomenclature and association with opium alkaloids, is Noscapine , which has also been historically referred to as Narcotine .[1][2] This document will focus on the gas chromatography-mass spectrometry (GC-MS) analysis of Noscapine.

Noscapine is a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum) and is primarily utilized for its antitussive (cough-suppressing) properties.[1][2] Unlike other opium alkaloids, it does not possess significant analgesic or euphoric effects and is not considered a narcotic.[2] The analysis of Noscapine and its metabolites is crucial in various fields, including pharmaceutical quality control, clinical and forensic toxicology to monitor its use, and to differentiate between the consumption of poppy seeds and the illicit use of opiates.[2][3]

Application Note: GC-MS Analysis of Noscapine

This application note details a robust and sensitive method for the determination of Noscapine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is applicable for the analysis of Noscapine in biological matrices, such as urine, and can be adapted for other sample types like plasma or poppy seed extracts. The methodology involves sample preparation, including extraction and derivatization, followed by GC-MS analysis for separation, identification, and quantification.

Principle of the Method